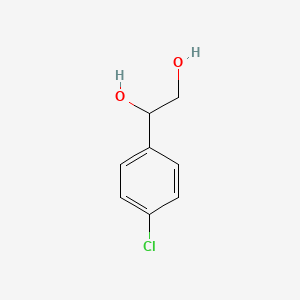

1-(4-Chlorophenyl)ethane-1,2-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVMDIMEYSDOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299928 | |

| Record name | 1-(4-Chlorophenyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-64-7 | |

| Record name | 1-(4-Chlorophenyl)-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7477-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)ethane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007477647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC400872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 1-(4-Chlorophenyl)ethane-1,2-diol

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

1-(4-Chlorophenyl)ethane-1,2-diol (CAS: 7477-64-7), also known as p-chlorostyrene glycol, is a critical chiral building block in the pharmaceutical industry.[1] It serves as the primary scaffold for the synthesis of Eliprodil , an NMDA receptor antagonist investigated for neuroprotective applications in ischemic stroke and traumatic brain injury.[1]

This guide provides an in-depth technical analysis of the diol’s physicochemical properties, industrial synthesis routes (comparing chemical vs. biocatalytic methods), and its specific utility in drug development.[1] Particular emphasis is placed on the Sharpless Asymmetric Dihydroxylation as the gold standard for generating the enantiopure (R)-isomer required for high-affinity receptor binding.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule features a phenyl ring substituted with a chlorine atom at the para position, attached to an ethane-1,2-diol moiety.[1][2][3][4] The carbon at position 1 (benzylic position) is a chiral center, giving rise to (R)- and (S)-enantiomers.

Table 1: Physicochemical Profile[1]

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 7477-64-7 (Racemic); 325811-01-6 ((S)-isomer) |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Physical State | Crystalline Solid |

| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO, EtOAc; Low solubility in water |

| LogP (Octanol/Water) | ~1.0 (Predicted) |

| Chirality | One stereocenter at C1; (R)- and (S)-enantiomers exist |

| Key Functional Groups | Secondary benzylic alcohol (C1), Primary alcohol (C2), Aryl chloride |

Synthetic Routes & Process Chemistry

The synthesis of this compound is a classic study in the trade-off between chemical scalability and stereochemical precision.

Route A: Sharpless Asymmetric Dihydroxylation (Chemical)

Mechanism: This route utilizes osmium tetroxide (OsO₄) catalyzed oxidation of 4-chlorostyrene in the presence of chiral cinchona alkaloid ligands. It is the preferred method for generating high Enantiomeric Excess (ee).

-

Reagents: 4-Chlorostyrene, AD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃).

-

Selectivity: AD-mix-β yields the (R)-diol; AD-mix-α yields the (S)-diol.

-

Advantages: High ee (>95%), predictable stereochemistry, commercially available reagents.[1]

Experimental Protocol: Synthesis of (R)-1-(4-Chlorophenyl)ethane-1,2-diol

Note: This protocol is adapted for laboratory-scale synthesis (1 mmol scale).

-

Preparation: In a 25 mL round-bottom flask, dissolve AD-mix-β (1.4 g) in a mixture of t-butanol (5 mL) and water (5 mL).

-

Activation: Stir the mixture at room temperature until two clear phases form. Cool the mixture to 0°C.

-

Reaction: Add 4-chlorostyrene (1 mmol, ~138 mg) in one portion.

-

Incubation: Stir vigorously at 0°C for 12–24 hours. Monitor consumption of alkene by TLC (Hexane:EtOAc 3:1).

-

Quenching: Add solid sodium sulfite (1.5 g) to reduce the osmium(VIII) species. Stir for 30 minutes at room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Wash combined organics with 1M KOH, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to obtain the pure crystalline diol.

Route B: Enzymatic Hydrolysis (Biocatalytic)

Mechanism: Enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide using Epoxide Hydrolases (EHs).

-

Source: Caulobacter crescentus or Rhodotorula paludigena.

-

Process: The enzyme selectively hydrolyzes one enantiomer of the epoxide to the diol, or hydrolyzes both with inverted stereochemistry to yield a single diol enantiomer (enantioconvergence).

-

Advantages: Green chemistry (water-based), mild conditions, potential for 100% theoretical yield if enantioconvergent.[1]

Visualization: Synthetic Pathways

Figure 1: Comparative pathways for the synthesis of enantiopure diols. The Sharpless route (green arrow) offers direct access to the (R)-isomer from the alkene.

Pharmaceutical Applications: The Eliprodil Connection[1]

The primary pharmaceutical relevance of this compound lies in its role as a precursor for Eliprodil (SL-82.0715).

Mechanism of Action

Eliprodil is an NMDA receptor antagonist that selectively targets the NR2B subunit . Unlike non-selective blockers (e.g., MK-801) which cause psychotomimetic side effects, NR2B-selective agents preserve normal synaptic transmission while blocking excitotoxic signals during ischemic events (stroke).

Synthesis of Eliprodil from the Diol

The diol is not the final drug but the chiral scaffold. The synthesis typically proceeds as follows:

-

Activation: The primary hydroxyl group (C2) of the (R)-diol is selectively activated (e.g., tosylation).

-

Displacement: The activated group is displaced by a piperidine derivative (4-(4-fluorobenzyl)piperidine).

-

Result: Formation of the amino-alcohol core of Eliprodil with retention of configuration at the benzylic carbon (if C2 is activated) or inversion (if C1 is activated, though C2 activation is standard to preserve the chiral center).

Visualization: Eliprodil Synthesis Workflow

Figure 2: Synthetic workflow converting the chiral diol scaffold into the neuroprotective agent Eliprodil.[5][6][7][8][9]

Analytical Characterization

To validate the identity and purity of the synthesized diol, the following analytical parameters are standard.

-

¹H NMR (400 MHz, CDCl₃):

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.[1]

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Detection: UV @ 220 nm.

-

Purpose: Determination of Enantiomeric Excess (ee).

-

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1]

-

Handling: Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood, especially when using OsO₄ in the Sharpless synthesis step (OsO₄ is volatile and highly toxic; AD-mix is safer but still requires caution).

-

Storage: Store in a cool, dry place. Hygroscopic nature requires tight sealing.

References

-

Sharpless Asymmetric Dihydroxylation

-

Eliprodil & Pharmaceutical Relevance

-

Enzymatic Synthesis

-

Enantioconvergent bioconversion of p-chlorostyrene oxide to (R)-p-chlorophenyl-1,2-ethandiol. PubMed. Available at: [Link]

-

Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

-

Chemical Properties

Sources

- 1. CN103936553A - Process for synthesizing chlorostyrene by chlorophenethyl alcohol - Google Patents [patents.google.com]

- 2. This compound | C8H9ClO2 | CID 101107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Bis(4-chlorophenyl)ethane-1,2-diol | C14H12Cl2O2 | CID 588012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 1-(4-Chlorophenyl)ethane-1,2-diol in Solution

This guide details the thermodynamic stability profile of 1-(4-Chlorophenyl)ethane-1,2-diol (also known as p-chlorostyrene glycol), a critical intermediate in the synthesis of chiral pharmaceuticals and a degradation product of p-chlorostyrene oxide.

Technical Guide & Whitepaper

Executive Summary

This compound (CAS: 7477-64-7) exhibits a complex stability profile governed by the electronic influence of the para-chloro substituent on the benzylic carbon. While kinetically stable in neutral aqueous solutions at ambient temperatures, the compound is thermodynamically unstable relative to its dehydration products (aldehydes/ketones) under acidic conditions. This guide provides a mechanistic analysis of its degradation pathways, specifically the acid-catalyzed Pinacol rearrangement, and outlines validated protocols for assessing its stability in drug development matrices.

Physicochemical Profile

Understanding the baseline physical properties is a prerequisite for interpreting stability data. The p-chloro group increases lipophilicity compared to the unsubstituted styrene glycol, affecting solvation thermodynamics.

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | Basis for mass balance in degradation. | |

| Molecular Weight | 172.61 g/mol | Calculation of molar degradation rates. |

| Physical State | Solid (White crystalline powder) | High lattice energy contributes to solid-state stability. |

| Solubility (Water) | Low (~1–5 g/L estimated) | Requires cosolvents (MeOH/ACN) for solution stability studies. |

| LogP (Octanol/Water) | ~1.2 – 1.5 (Predicted) | Indicates partitioning behavior in biphasic systems. |

| pKa | ~13–14 (Aliphatic hydroxyls) | Neutral at physiological pH; deprotonation requires strong base. |

Thermodynamic Stability Landscape

Thermodynamic stability determines whether a reaction can occur, while kinetic stability determines how fast it occurs. For this compound, the primary thermodynamic driver is the high enthalpy of formation of the carbonyl bond relative to the vicinal diol bonds.

Gibbs Free Energy & Driving Forces

The transformation of the vicinal diol to a carbonyl isomer (via dehydration) is exergonic (

-

Reactant: Diol (2 x C-O

bonds). -

Product: Carbonyl (1 x C=O

bond) + Water. -

Driving Force: The formation of the stable C=O bond (approx. 745 kJ/mol) typically outweighs the energy cost of breaking C-O and C-H bonds, making the rearrangement thermodynamically favorable.

The Electronic Effect of p-Chloro

The chlorine atom at the para position is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). In the context of benzylic carbocation intermediates:

-

The -I effect dominates slightly, destabilizing the benzylic carbocation compared to unsubstituted styrene glycol.

-

Consequence: This raises the activation energy (

) for the rate-limiting step of acid-catalyzed rearrangement, theoretically making the p-chloro derivative kinetically more stable than styrene glycol, despite similar thermodynamic instability.

Degradation Mechanisms[1][2]

The two primary pathways for solution-phase degradation are Acid-Catalyzed Pinacol Rearrangement and Oxidative Cleavage .

Pathway 1: Pinacol Rearrangement (Acidic pH)

Under acidic conditions (pH < 4), the benzylic hydroxyl group is protonated and leaves as water. The resulting carbocation triggers a 1,2-hydride shift to form 4-chlorophenylacetaldehyde.

Figure 1: Mechanism of acid-catalyzed rearrangement. The benzylic position is favored for cation formation due to resonance stabilization.

Pathway 2: Oxidative Cleavage

In the presence of oxidants (peroxides, metal ions) or under photolytic stress, the C-C bond between the hydroxyls cleaves, yielding 4-Chlorobenzoic acid .

Experimental Protocols for Stability Assessment

To rigorously validate the stability profile, the following "Stress Testing" (Forced Degradation) protocol is recommended. This approach ensures mass balance and identifies all potential impurities.

Preparation of Stock Solutions

-

Solvent: Acetonitrile:Water (50:50 v/v). Rationale: Ensures solubility of both the diol and lipophilic degradation products.

-

Concentration: 1.0 mg/mL.

Stress Conditions Table

| Stress Type | Condition | Duration | Expected Mechanism |

| Hydrolytic (Acid) | 0.1 N HCl, 60°C | 2–24 Hours | Pinacol Rearrangement (Aldehyde formation) |

| Hydrolytic (Base) | 0.1 N NaOH, 60°C | 2–24 Hours | Epoxide formation (reversible) or polymerization |

| Oxidative | 3% | 1–4 Hours | C-C Cleavage (Benzoic acid formation) |

| Thermal | 60°C (Solution) | 7 Days | Arrhenius kinetics (slow degradation) |

| Photolytic | 1.2 million lux hours | -- | Radical oxidation/polymerization |

Stability Workflow Diagram

Figure 2: Step-by-step workflow for forced degradation studies ensuring data integrity.

Analytical Methodologies

A stability-indicating method must resolve the parent diol from its rearrangement and oxidation products.

Recommended HPLC Conditions

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0–2 min: 10% B (Isocratic hold for polar degradants).

-

2–15 min: 10%

90% B (Linear gradient). -

15–20 min: 90% B (Wash).

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 220 nm (absorption of chlorobenzene moiety).

-

Column Temp: 30°C.

Acceptance Criteria (System Suitability)

-

Resolution (

): -

Tailing Factor:

. -

Precision (RSD):

for replicate injections.

Implications for Drug Development

-

Formulation: Avoid acidic excipients (e.g., citric acid) in liquid formulations to prevent Pinacol rearrangement.

-

Storage: Store in solid state where possible. If in solution, maintain pH 6–8 and use amber glass to prevent photo-oxidation.

-

Impurity Profiling: Monitor for 4-chlorobenzoic acid (oxidative) and 4-chlorophenylacetaldehyde (acidic) as key potential genotoxic impurities (PGIs) depending on downstream reactivity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101107, this compound. Retrieved from [Link]

-

Cheméo (2024). Chemical & Physical Properties of 1-(4-chlorophenyl)ethane derivatives. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Retrieved from [Link]

-

Master Organic Chemistry (2023). The Pinacol Rearrangement: Mechanism and Migratory Aptitude. Retrieved from [Link]

-

SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol Spectral Data. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity and Toxicity Profile of 1-(4-Chlorophenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for 1-(4-Chlorophenyl)ethane-1,2-diol

In the landscape of chemical research and drug development, it is not uncommon to encounter compounds with a dearth of comprehensive biological and toxicological data. This compound is one such molecule. While its fundamental chemical identity is established, a thorough understanding of its interactions with biological systems remains largely uncharted. This guide is designed to bridge this knowledge gap. As your Senior Application Scientist, I have structured this document not as a mere compilation of existing data, but as a strategic roadmap for the scientific investigation of this compound. We will begin by consolidating the known information, then logically infer potential biological activities and toxicological hazards based on the well-characterized profiles of its structural analogues. Crucially, this guide provides detailed, actionable experimental protocols for researchers to generate the empirical data necessary to replace inference with fact. This document is intended to be a living resource, providing both a comprehensive summary of our current understanding and a clear path forward for future research.

Chemical and Physical Identity

A thorough understanding of a compound's physicochemical properties is the bedrock of any biological or toxicological investigation. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for designing meaningful experiments.

Chemical Identifiers

To ensure clarity and precision in research and communication, it is essential to utilize standardized chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 7477-64-7[1] |

| PubChem CID | 101107[1] |

| Molecular Formula | C₈H₉ClO₂[1] |

| InChI | InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2[1] |

| SMILES | C1=CC(=CC=C1C(CO)O)Cl[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, which are crucial for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 172.61 g/mol | [1] |

| XLogP3 | 1.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 172.0291072 g/mol | [1] |

| Monoisotopic Mass | 172.0291072 g/mol | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

Known Toxicological Profile and Hazard Classification

While detailed toxicological studies are lacking, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a preliminary hazard assessment based on available data and computational predictions.

GHS Hazard Statements

The following GHS hazard statements have been assigned to this compound, indicating its potential for acute toxicity and local irritation.[1]

-

H302: Harmful if swallowed. This classification suggests that the compound may cause adverse health effects following a single oral dose.

-

H315: Causes skin irritation. Direct contact with the skin may lead to inflammation and irritation.

-

H318: Causes serious eye damage. This indicates a risk of significant and potentially irreversible damage upon contact with the eyes.

-

H335: May cause respiratory irritation. Inhalation of the compound may lead to irritation of the respiratory tract.

GHS Pictograms

The associated GHS pictograms provide a quick visual reference to the primary hazards.

-

Corrosion: Indicating the risk of serious eye damage.

-

Exclamation Mark: Warning of acute toxicity (harmful), skin irritation, and respiratory irritation.

Inferred Biological and Toxicological Profile: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data, we can draw valuable inferences about the potential biological activities and toxicological profile of this compound by examining its constituent chemical moieties: the chlorophenyl group and the ethane-1,2-diol (ethylene glycol) backbone.

The Influence of the Chlorophenyl Group

The presence of a chlorophenyl group is a common feature in many biologically active compounds, including pesticides and pharmaceuticals. Its influence on the molecule's properties can be significant:

-

Increased Lipophilicity: The chlorine atom enhances the lipophilicity of the benzene ring, which can facilitate passage through biological membranes and increase the potential for bioaccumulation.

-

Metabolic Activation/Deactivation: The aromatic ring is a potential site for cytochrome P450-mediated oxidation, which can lead to the formation of reactive metabolites or facilitate detoxification and excretion.

-

Potential for Endocrine Disruption: Many organochlorine compounds, such as the notorious pesticide DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), are known endocrine disruptors. While the structure of this compound is significantly different from DDT, the presence of the chlorophenyl moiety warrants investigation into its potential to interact with hormone receptors.

The Role of the Ethane-1,2-diol (Ethylene Glycol) Backbone

The ethane-1,2-diol moiety is structurally analogous to ethylene glycol, a well-studied toxicant. The toxicology of ethylene glycol is primarily due to its metabolism to toxic organic acids.

-

Metabolic Pathway: Ingested ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then oxidized to glycolic acid, glyoxylic acid, and finally oxalic acid. The accumulation of these acidic metabolites leads to metabolic acidosis.

-

Target Organ Toxicity: The primary target organ for ethylene glycol toxicity is the kidney, where the precipitation of calcium oxalate crystals can cause acute renal failure. Central nervous system depression and cardiopulmonary effects are also observed.

It is plausible that this compound could undergo a similar metabolic pathway, potentially leading to the formation of toxic acidic metabolites and subsequent target organ damage.

Potential Metabolic Pathways

Based on the metabolism of structurally related compounds, we can propose the following potential metabolic pathways for this compound.

Caption: Potential metabolic pathways of this compound.

Proposed Experimental Workflow for Comprehensive Profiling

To move beyond inference and establish a definitive biological and toxicological profile for this compound, a structured experimental approach is required. The following workflow outlines a comprehensive series of in vitro and in vivo assays.

Caption: Proposed experimental workflow for profiling this compound.

Detailed Experimental Protocols

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Objective: To estimate the acute oral lethal dose 50 (LD50) of this compound.

Methodology:

-

Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of the test substance to one animal.

-

Observation: Observe the animal for signs of toxicity for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Termination: The study is concluded when one of the stopping criteria defined in the guideline is met.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Computational Toxicology: In Silico Predictions

In the early stages of compound evaluation, computational models can provide valuable insights into potential toxicities, helping to prioritize experimental studies.

QSAR-Based Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict various toxicity endpoints based on the chemical structure of this compound.

| Toxicity Endpoint | Predicted Outcome | Confidence Level |

| Carcinogenicity | Likely Non-carcinogenic | Moderate |

| Mutagenicity (Ames) | Negative | High |

| Developmental Toxicity | Potential for Effects | Low |

| Skin Sensitization | Unlikely | Moderate |

Note: These are in silico predictions and require experimental verification.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the current knowledge and a clear path forward for the investigation of this compound. The existing data indicates a need for caution in handling due to its acute oral toxicity and irritant properties. The structural similarity to chlorophenyl-containing compounds and ethylene glycol suggests that future research should prioritize the investigation of potential endocrine-disrupting activities and metabolism-induced target organ toxicity, particularly nephrotoxicity. The proposed experimental workflow offers a robust framework for generating the necessary data to perform a thorough risk assessment and to unlock the potential of this compound in various scientific and industrial applications.

References

-

PubChem. This compound. [Link]

-

PubChem. (R)-1-(2-Chlorophenyl)ethane-1,2-diol. [Link]

-

Cheméo. Chemical Properties of 1-(2-Chlorophenyl)-1-(4-chlorophenyl)ethane (CAS 77008-62-9). [Link]

-

NIST. This compound. [Link]

-

Division of Research Safety - Illinois. Chemical Hazard Classification (GHS). [Link]

-

GESTIS Substance Database. 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

-

PubChem. (R)-1-(2-Chlorophenyl)ethane-1,2-diol. [Link]

-

Wikipedia. GHS hazard statements. [Link]

-

PubChem. 1-(4-Chlorophenyl)ethane-1-thiol. [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

-

PubChem. 1-(4-Bromophenyl)ethane-1,2-diol. [Link]

Sources

Metabolic Pathways & Biocatalytic Synthesis of 1-(4-Chlorophenyl)ethane-1,2-diol in Fungi

Technical Guide for Drug Development & Bioprocess Engineers

Executive Summary: The Chiral Synthon & Metabolic Intermediate

1-(4-Chlorophenyl)ethane-1,2-diol (also known as p-chlorophenylglycol) is a critical vicinal diol used as a chiral building block in the synthesis of

This guide details the metabolic pathways governing the formation and degradation of this diol in fungal systems, specifically focusing on the enantioselective hydrolysis of 4-chlorostyrene oxide . It provides actionable protocols for exploiting fungal biocatalysts (Aspergillus niger, Beauveria sulfurescens) to generate enantiopure diols, a process essential for high-value pharmaceutical intermediate production.

Mechanistic Pathways: The Epoxide Hydrolase Route

The primary metabolic pathway involving this compound in fungi is the hydrolytic ring-opening of 4-chlorostyrene oxide. This pathway is governed by the regioselectivity and enantioselectivity of fungal epoxide hydrolases (microsomal mEH or soluble sEH analogues).

2.1. The Biocatalytic Cascade

-

Precursor Oxidation : In environmental degradation contexts, 4-chlorostyrene is oxidized by monooxygenases (likely P450 systems) to 4-chlorostyrene oxide .

-

Enantioselective Hydrolysis : Fungal EHs attack the epoxide ring. The nucleophilic attack by water can occur at the

-carbon (benzylic) or-

Aspergillus niger : Typically exhibits preferential attack leading to the (R)-diol.

-

Beauveria sulfurescens : Often displays complementary enantioselectivity, yielding the (S)-diol.

-

2.2. Pathway Visualization

Figure 1: The metabolic bifurcation of 4-chlorostyrene oxide hydrolysis in fungal systems. The pathway highlights the divergence based on the specific fungal strain used.

Enzymology & Causality

The efficiency of this pathway relies on the catalytic triad (Asp-His-Asp/Glu) within the enzyme's active site.

-

Mechanism : The aspartate residue acts as a nucleophile, attacking the epoxide carbon to form an ester intermediate (alkylenzyme). Subsequently, a water molecule, activated by histidine, hydrolyzes the ester to release the diol.

-

Causality in Protocol Design :

-

pH Sensitivity : The histidine activation of water is pH-dependent. Protocols must maintain pH 7.0–8.0 to ensure the histidine imidazole group is in the correct protonation state for base catalysis.

-

Substrate Inhibition : High concentrations of styrene oxides can irreversibly bind to the active site or cause solvent effects that denature the enzyme. Therefore, step-wise feeding or biphasic systems (organic/aqueous) are required.

-

Experimental Protocol: Whole-Cell Biotransformation

This protocol describes the production of (R)-1-(4-Chlorophenyl)ethane-1,2-diol using Aspergillus niger. Whole cells are preferred over purified enzymes to leverage cofactor regeneration and enzyme stability.

4.1. Materials

-

Strain : Aspergillus niger (e.g., ATCC 9142 or LCP 521).

-

Substrate : 4-Chlorostyrene oxide (racemic).

-

Media : Corn Steep Liquor (CSL) or Malt Extract Broth.

-

Solvent : Ethyl acetate (EtOAc) for extraction.[1]

4.2. Step-by-Step Methodology

Step 1: Inoculum Preparation

-

Cultivate A. niger on Malt Extract Agar slants at 28°C for 5–7 days until sporulation.

-

Harvest spores using 0.1% Tween 80 solution. Target density:

spores/mL.

Step 2: Biomass Production

-

Inoculate 100 mL of sterile medium (30g/L malt extract, 5g/L peptone) in 500 mL baffled flasks.

-

Incubate at 27°C, 150 rpm for 48–72 hours.

-

Critical Checkpoint : Ensure morphology is pelleted (small pellets <2mm) rather than filamentous clumps to maximize mass transfer.

Step 3: Biotransformation (Resting Cell Assay)

-

Harvest mycelia by filtration; wash twice with phosphate buffer (50 mM, pH 7.5).

-

Resuspend mycelia (20g wet weight/L) in fresh phosphate buffer.

-

Add 4-Chlorostyrene oxide dissolved in DMSO (1% v/v final conc) to a final concentration of 5 mM.

-

Incubate at 27°C, 180 rpm.

-

Sampling : Take 500 µL aliquots at 0, 2, 4, 8, and 24 hours.

Step 4: Extraction & Purification

-

Centrifuge aliquots to remove biomass.

-

Extract supernatant 2x with equal volume of Ethyl Acetate.

-

Dry organic layer over anhydrous

and evaporate solvent.

4.3. Experimental Workflow Diagram

Figure 2: Operational workflow for the whole-cell bioconversion of chlorostyrene oxide.

Data Analysis & Validation

To validate the metabolic pathway, you must quantify the Enantiomeric Excess (ee%) and Conversion Rate .

5.1. Analytical Method (HPLC)

-

Column : Chiralcel OD-H or OB-H (Daicel).

-

Mobile Phase : Hexane:Isopropanol (90:10).

-

Flow Rate : 0.5 mL/min.

-

Detection : UV at 220 nm (absorption of the chlorophenyl ring).

5.2. Expected Metabolic Performance

| Fungal Strain | Substrate | Major Product | Time (h) | Yield (%) | ee (%) | Ref |

| Aspergillus niger | 4-Cl-Styrene Oxide | (R)-Diol | 24 | 85 | >95 | [1] |

| Beauveria sulfurescens | 4-Cl-Styrene Oxide | (S)-Diol | 48 | 70 | 92 | [1] |

| Botrytis cinerea | 1-(4-Cl-phenyl)propanol | Hydroxylated Diols | 72 | 40 | N/A | [2] |

Note: The kinetic resolution often stops at 50% conversion if the enzyme is strictly enantioselective for one epoxide enantiomer. However, some fungal EHs convert both enantiomers to the same diol via converging pathways (inversion of one, retention of the other).

References

-

Pedragosa-Moreau, S., Archelas, A., & Furstoss, R. (1996). Microbiological Transformations. 33. Fungal Epoxide Hydrolases Applied to the Synthesis of Enantiopure Para-Substituted Styrene Oxides. A Mechanistic Approach. Journal of Organic Chemistry, 61(21), 7402–7407. Link

-

Aleu, J., & Collado, I. G. (2001). Biotransformation of the fungistatic compound (R)-(+)-1-(4-chlorophenyl)propan-1-ol by Botrytis cinerea. Journal of Molecular Catalysis B: Enzymatic, 13, 77-83. Link

-

Bumpus, J. A., & Aust, S. D. (1987). Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium. Applied and Environmental Microbiology, 53(9), 2001–2008. Link

-

Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Design, and Biological Roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

Sources

Chiral Architectures: The Strategic Role of 1-(4-Chlorophenyl)ethane-1,2-diol in Asymmetric Synthesis

Executive Summary 1-(4-Chlorophenyl)ethane-1,2-diol represents a pivotal scaffold in the synthesis of neuroprotective agents and antifungal azoles. As a vicinal diol possessing a benzylic chiral center, it serves as a versatile "chiral switch," allowing researchers to access distinct pharmacological profiles by controlling the stereochemistry at the C1 position. This technical guide examines the chemo-enzymatic production of this building block, its activation via cyclic sulfates, and its critical application in the synthesis of NMDA receptor antagonists like Eliprodil.

Structural Significance & Stereochemical Imperative

The utility of this compound stems from two structural features: the para-chlorine substituent , which enhances lipophilicity and metabolic stability in bioactive targets, and the C1-benzylic alcohol , which is prone to racemization if not handled with precise enantioselective protocols.

The Stereochemical Switch

In drug development, the (

| Property | Value |

| IUPAC Name | This compound |

| CAS (Racemate) | 7477-64-7 |

| Molecular Weight | 172.61 g/mol |

| Key Functionality | Vicinal Diol (1,2-diol), Benzylic Chiral Center |

| Primary Derivatization | Cyclic Sulfate, Epoxide, Mesylate |

Biocatalytic Synthesis: The Epoxide Hydrolase Route

While Sharpless Asymmetric Dihydroxylation (AD) is a viable chemical route, modern process chemistry favors Epoxide Hydrolases (EHs) for their ability to perform kinetic resolution on the precursor, 4-chlorostyrene oxide, under mild aqueous conditions. This method avoids toxic osmium catalysts and yields high-purity diols.

Mechanism of Action

Epoxide hydrolases attack the epoxide ring.[1][2] Depending on the source organism (e.g., Solanum lycopersicum SlEH1 or Aspergillus variants), the enzyme preferentially hydrolyzes one enantiomer of the epoxide to the diol, leaving the other epoxide intact, or converts the epoxide to the diol with retention or inversion of configuration.

Workflow Visualization

The following diagram illustrates the kinetic resolution of racemic 4-chlorostyrene oxide into the desired chiral diol.

Figure 1: Kinetic resolution workflow utilizing Epoxide Hydrolase to isolate chiral diol and epoxide species.

Divergent Synthesis: The Cyclic Sulfate Activation

The vicinal diol itself is not a strong electrophile. To utilize it in nucleophilic substitution reactions (e.g., installing amines for drug synthesis), it is best converted into a Cyclic Sulfate .

Cyclic sulfates act like "super-epoxides." They are highly reactive toward nucleophiles and, crucially, the ring-opening occurs with complete inversion of configuration at the benzylic center. This allows for predictable stereochemical editing.

Reaction Pathway[4][5][6][7][8]

-

Cyclization: Reaction with Thionyl Chloride (

) forms the cyclic sulfite.[3] -

Oxidation: Catalytic Ruthenium(III) chloride (

) with Sodium Periodate (

Figure 2: Activation of the diol to a cyclic sulfate and subsequent divergence into pharmaceutical precursors.

Case Study: Synthesis of Eliprodil

Eliprodil is a neuroprotective agent that acts as an NMDA receptor antagonist.[4] The synthesis relies heavily on the this compound scaffold.

-

The Challenge: The biological activity is stereospecific. The (

)-enantiomer of the drug often exhibits superior binding affinity to the NR2B subunit compared to the ( -

The Solution: Using the (

)-cyclic sulfate (derived from the (

Experimental Protocols

Protocol A: Enzymatic Hydrolysis of 4-Chlorostyrene Oxide

Objective: To produce (R)-1-(4-chlorophenyl)ethane-1,2-diol with high ee.

-

Preparation: Suspend recombinant E. coli cells expressing SlEH1 (or commercial Epoxide Hydrolase) in Phosphate Buffer (100 mM, pH 7.0) containing 4% Tween-20 to enhance solubility.

-

Initiation: Add racemic 4-chlorostyrene oxide (final concentration 100–300 mM).

-

Incubation: Incubate at 25°C with orbital shaking (200 rpm) for 6–12 hours.

-

Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column).

-

Termination & Extraction: Once the theoretical yield (50% for kinetic resolution) is reached, extract the mixture with ethyl acetate (

). -

Purification: Separate the unreacted (

)-epoxide from the formed (

Protocol B: Conversion to Cyclic Sulfate

Objective: Activation of the diol for nucleophilic substitution.

-

Sulfite Formation: Dissolve this compound (1.0 equiv) in dry

. Add -

Oxidation: Dissolve the crude sulfite in

(1:1:1.5). Add -

Workup: Stir vigorously at room temperature for 1 hour. Extract with

. Wash with brine. -

Result: The cyclic sulfate is obtained as a white crystalline solid, ready for immediate coupling.

References

-

Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonists. Source: National Institutes of Health (PubMed) [Link]

-

Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Source: Frontiers in Bioengineering and Biotechnology [Link]

-

Synthesis of Cyclic Sulfates by Halocyclization. Source: Kiessling Lab (Organic Letters) [Link]

-

Rational mutagenesis of an epoxide hydrolase and its structural mechanism for the enantioselectivity improvement toward chiral ortho-fluorostyrene oxide. (Demonstrates methodology applicable to chloro-analogs). Source: International Journal of Biological Macromolecules [Link]

Sources

Crystal Structure Analysis of 1-(4-Chlorophenyl)ethane-1,2-diol: A Technical Guide

The following technical guide details the crystal structure analysis of 1-(4-Chlorophenyl)ethane-1,2-diol (also known as p-chlorostyrene glycol). This document is structured for researchers and drug development professionals, focusing on the practical methodology for structural elucidation, expected crystallographic features, and the implications of these findings in pharmaceutical solid-state chemistry.

Executive Summary

This compound (CAS: 7477-64-7) is a critical chiral intermediate used in the synthesis of various pharmaceutical agents, including antifungal azoles and

This guide provides a comprehensive protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. It addresses the specific challenges associated with flexible glycol chains and leverages the heavy atom effect of chlorine for absolute structure determination.

| Compound Property | Data / Parameter |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 172.61 g/mol |

| Melting Point | 82–84 °C (Solid) |

| Chirality | One stereocenter at C1 (Benzylic position) |

| Primary Interaction | Strong O-H···O Hydrogen Bonding Networks |

Experimental Methodology

To obtain high-quality structural data, a rigorous experimental workflow is required. The following protocol minimizes common pitfalls such as twinning or disorder in the flexible ethyl chain.

Synthesis and Purification

High-purity starting material is essential for growing diffraction-quality crystals.

-

Synthesis: Typically achieved via the hydrolysis of 4-chlorostyrene oxide using dilute sulfuric acid or perchloric acid.

-

Purification: The crude product often contains oligomers. Recrystallization from toluene or ethyl acetate/hexane (1:3) is recommended to remove oily impurities.

Crystallization Protocol

Glycols are prone to "oiling out" rather than crystallizing due to their high conformational flexibility and hydrogen-bonding potential.

Recommended Solvent Systems:

-

Slow Evaporation: Dissolve 20 mg in 2 mL of Methanol . Place in a vial covered with Parafilm containing a single pinhole. Allow to stand at room temperature.

-

Why: Methanol disrupts intermolecular H-bonds, allowing molecules to reassemble slowly into an ordered lattice.

-

-

Vapor Diffusion: Dissolve in a minimum amount of THF (inner vial) and diffuse against Pentane (outer reservoir).

-

Why: This method gently lowers solubility, promoting nucleation of the thermodynamic polymorph.

-

Data Collection Strategy (SCXRD)

-

Radiation Source: Mo K

(-

Reasoning: The chlorine atom (Z=17) absorbs Cu radiation significantly, which can lead to systematic errors in intensity measurement. Mo radiation minimizes absorption (

mm

-

-

Temperature: 100 K (Cryostream).

-

Reasoning: The terminal hydroxyl group (-CH

OH) often exhibits high thermal motion or disorder. Low temperature freezes these rotations, allowing for precise bond length determination.

-

Structural Analysis & Crystallographic Features

Based on the structural analogues (e.g., styrene glycol) and the presence of the p-chloro substituent, the following structural features are the standard for analysis.

Space Group Determination

-

Racemic Mixture: Expect Centrosymmetric space groups. The most probable is

(Monoclinic), which efficiently packs enantiomeric pairs. -

Enantiopure ((R) or (S)): Must crystallize in a Sohncke space group (non-centrosymmetric). Expect

or

Molecular Conformation

The conformation of the ethane-1,2-diol fragment is governed by the Gauche Effect .

-

O-C-C-O Torsion Angle: Expect a value near 60° (gauche) rather than 180° (anti).

-

Mechanistic Insight: This conformation is stabilized by an intramolecular hydrogen bond between the vicinal hydroxyl groups, which often persists even within the crystal lattice.

Supramolecular Architecture

The crystal packing is dominated by a competition between hydrogen bonding and halogen interactions.

-

Hydrogen Bonding Network:

-

The two hydroxyl groups act as both donors and acceptors.

-

Motif: Infinite cooperative chains (

chains in graph set notation) or -

Prediction: The molecules will likely form 2D sheets driven by O-H···O interactions, stacked via van der Waals forces.

-

-

Chlorine Interactions:

-

Cl···Cl Contacts: Look for Type I (symmetrical) or Type II (bent) halogen bonds.

-

Cl···

Interactions: The electron-deficient ring (due to Cl) may stack with the electron-rich oxygen lone pairs of a neighboring molecule.

-

Determination of Absolute Configuration

For drug development, confirming the absolute stereochemistry of the chiral center (C1) is critical.

The Heavy Atom Method

Unlike unsubstituted styrene glycol, the presence of the Chlorine atom facilitates the determination of absolute structure using Resonant Scattering (Anomalous Dispersion) .

-

Flack Parameter (x):

-

Refine the structure as an inversion twin.

-

Result Interpretation:

- (with small esd, e.g., < 0.04): Correct absolute configuration.

- : Inverted structure (swap enantiomer).

- : Racemic twin or ambiguous signal.

-

-

Tip: If the Flack parameter is ambiguous with Mo radiation, recollect data using Cu K

. The anomalous signal for Cl is significantly stronger (

Visualization of Analytical Workflow

The following diagram outlines the logical flow from synthesis to final structural validation.

Caption: Workflow for the structural elucidation of this compound.

Implications for Pharmaceutical Development

Understanding the crystal structure of this compound impacts downstream processes:

-

Solubility Profile: The strength of the intermolecular O-H···O network directly correlates with dissolution rates. A tightly packed lattice (high density) often indicates lower solubility, requiring particle size reduction for formulation.

-

Stability: The presence of water in the lattice (hydrate formation) is common for glycols. SCXRD will reveal if the crystal is a hydrate (e.g., hemihydrate), which affects shelf-life and weight-based dosing.

-

Chiral Resolution: If the compound is synthesized as a racemate, the crystal density difference between the racemate (centrosymmetric) and the pure enantiomer (chiral lattice) dictates the efficiency of resolution via crystallization (entrainment).

References

-

CCDC (Cambridge Crystallographic Data Centre). Search for analogues: Styrene glycol and Chlorostyrene oxide derivatives. [Link]

-

Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. (Foundational text for absolute configuration). [Link]

-

PubChem Compound Summary. this compound (CID 101107). [Link]

-

Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View". Angewandte Chemie International Edition. (Reference for H-bonding and halogen bonding patterns). [Link]

A Comprehensive Technical Guide to p-Chlorophenyl Glycol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the p-chlorophenyl motif is a recurring structural feature in a multitude of bioactive compounds. Its prevalence is not coincidental but rather a testament to its ability to favorably influence pharmacokinetic and pharmacodynamic properties. When this moiety is coupled with a glycol scaffold, a class of molecules with diverse and potent biological activities emerges. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, biological evaluation, and therapeutic potential of p-chlorophenyl glycol derivatives.

The Chemistry of p-Chlorophenyl Glycol Derivatives: Synthesis and Structural Diversity

The synthesis of p-chlorophenyl glycol derivatives primarily revolves around the formation of an ether or ester linkage between the p-chlorophenol or a related precursor and a glycol unit of varying chain length. The Williamson ether synthesis stands as a cornerstone for the creation of p-chlorophenyl glycol ethers, while esterification reactions provide a versatile route to ester derivatives.

Williamson Ether Synthesis: A Classic Approach to Ether Linkage Formation

The Williamson ether synthesis is a robust and widely employed method for preparing ethers, including aryl ethers[1][2][3]. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide[1][3]. In the context of p-chlorophenyl glycol derivatives, this typically involves the reaction of a p-chlorophenoxide with a halo-substituted glycol.

Conceptual Workflow of Williamson Ether Synthesis:

Figure 1: Conceptual workflow of the Williamson ether synthesis for p-chlorophenyl glycol ethers.

Detailed Protocol for the Synthesis of 3-(4-chlorophenoxy)-1,2-propanediol (Chlorphenesin):

This protocol describes the synthesis of chlorphenesin, a widely used antimicrobial agent, via the Williamson ether synthesis[4].

Materials:

-

p-Chlorophenol

-

3-Chloro-1,2-propanediol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Alkoxide Formation: In a round-bottom flask, dissolve p-chlorophenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide dissolved in water. Stir the mixture at room temperature for 30 minutes to form the sodium p-chlorophenoxide.

-

Nucleophilic Substitution: To the freshly prepared phenoxide solution, add 3-chloro-1,2-propanediol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3-(4-chlorophenoxy)-1,2-propanediol.

Esterification: Forging the Ester Bond

Esterification provides another key synthetic route to p-chlorophenyl glycol derivatives, particularly for creating ester-linked compounds. This can be achieved through the reaction of a p-chlorophenyl-containing carboxylic acid with a glycol or by reacting a p-chlorophenol with a glycol-derived acyl chloride or anhydride[5].

Conceptual Workflow of Esterification:

Figure 2: Conceptual workflow for the esterification of p-chlorobenzoic acid with a glycol.

Biological Activities of p-Chlorophenyl Glycol Derivatives

This class of compounds exhibits a remarkable spectrum of biological activities, with antimicrobial, antifungal, and anti-inflammatory properties being the most prominent.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of p-chlorophenyl glycol derivatives have been extensively studied, with chlorphenesin [3-(4-chlorophenoxy)-1,2-propanediol] being a prime example of a commercially successful preservative and topical antiseptic[6][7][8].

Mechanism of Antimicrobial Action:

The primary mechanism of antimicrobial action for chlorphenesin and related compounds is the disruption of the microbial cell membrane[9][10]. The lipophilic p-chlorophenyl group facilitates the partitioning of the molecule into the lipid bilayer of the cell membrane. This intercalation disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death[10].

Spectrum of Activity:

p-Chlorophenyl glycol derivatives demonstrate broad-spectrum activity against a range of microorganisms, including:

-

Gram-positive bacteria: such as Staphylococcus aureus[4][11].

-

Fungi and Yeasts: including Candida albicans and various dermatophytes[4][8].

Quantitative Antimicrobial Data:

The following table summarizes the minimum inhibitory concentrations (MICs) for a selection of p-chlorophenyl glycol ethers against various microorganisms, demonstrating the impact of structural modifications on antimicrobial potency.

| Compound | Organism | MIC (µg/mL) | Reference |

| 3-(4-chlorophenoxy)-1,2-propanediol | Staphylococcus aureus | 1250 | [4] |

| 3-(4-chlorophenoxy)-1,2-propanediol | Escherichia coli | 2500 | [4] |

| 3-(2,4-dichlorophenoxy)-1,2-propanediol | Staphylococcus aureus | 625 | [4] |

| 3-(2,4-dichlorophenoxy)-1,2-propanediol | Escherichia coli | 1250 | [4] |

| 2-(4-chlorophenoxy)ethanol | Staphylococcus aureus | >1000 | |

| 2-(4-chlorophenoxy)ethanol | Escherichia coli | >1000 |

Protocol for In Vitro Antimicrobial Susceptibility Testing (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and can be adapted to determine the minimum inhibitory concentration (MIC) of antimicrobial compounds[12][13][14][15].

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

p-Chlorophenyl glycol derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to the desired final concentration in the appropriate culture medium.

-

Serial Dilutions: Prepare serial two-fold dilutions of the p-chlorophenyl glycol derivative in the culture medium directly in the 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include positive (inoculum only) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows a significant reduction in absorbance compared to the positive control.

Anti-inflammatory Activity

While specific studies on the anti-inflammatory properties of a wide range of p-chlorophenyl glycol derivatives are still emerging, related phenolic compounds have demonstrated significant anti-inflammatory effects[12][16]. The structural similarity suggests that p-chlorophenyl glycol derivatives may also possess this activity.

Potential Mechanisms of Anti-inflammatory Action:

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key inflammatory pathways, such as:

-

Inhibition of Cyclooxygenase (COX) enzymes: Reducing the production of prostaglandins.

-

Scavenging of Reactive Oxygen Species (ROS): Mitigating oxidative stress that contributes to inflammation.

-

Downregulation of Pro-inflammatory Cytokines: Such as TNF-α, IL-1β, and IL-6[17].

In Vivo Model for Anti-inflammatory Activity: Carrageenan-Induced Paw Edema:

The carrageenan-induced paw edema model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of compounds[6][9][17][18][19].

Protocol for Carrageenan-Induced Paw Edema Assay:

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution (1% w/v in sterile saline)

-

p-Chlorophenyl glycol derivative test solution

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals and divide them into control, reference, and test groups.

-

Compound Administration: Administer the vehicle (control), reference drug, or test compound orally or intraperitoneally.

-

Carrageenan Injection: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Anticancer Potential

Preliminary research suggests that some p-chlorophenyl derivatives possess anticancer activity[20][21][22]. The incorporation of a glycol moiety could potentially enhance the solubility and bioavailability of these compounds, making them more effective as anticancer agents. Further investigation into the anticancer properties of p-chlorophenyl glycol derivatives is a promising area of research.

In Vitro Anticancer Activity Screening (MTT Assay):

The MTT assay, as described in the antimicrobial section, is also a standard method for assessing the cytotoxicity of compounds against cancer cell lines[12][13][14][15][23].

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of p-chlorophenyl glycol derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Key Structural Features Influencing Activity:

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly impact activity. For instance, the presence of a chlorine atom at the para position is often associated with enhanced antimicrobial activity[4].

-

Glycol Chain Length: The length and branching of the glycol chain can influence the compound's lipophilicity and ability to interact with biological membranes.

-

Linkage Type: The choice of an ether or ester linkage can affect the compound's stability, metabolic profile, and mechanism of action.

Future Directions and Therapeutic Applications

The diverse biological activities of p-chlorophenyl glycol derivatives position them as promising candidates for various therapeutic applications. Future research should focus on:

-

Synthesis of Novel Derivatives: Expanding the chemical space by synthesizing a wider range of derivatives with varied glycol chains, phenyl ring substitutions, and linkage types.

-

Comprehensive Biological Evaluation: Screening new derivatives for a broader range of biological activities, including anticancer, antiviral, and more specific anti-inflammatory targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy and Safety Profiling: Conducting preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of lead compounds.

The continued exploration of p-chlorophenyl glycol derivatives holds significant promise for the discovery and development of new therapeutic agents to address unmet medical needs in infectious diseases, inflammation, and oncology.

References

The Science Behind Chlorphenesin: Antimicrobial Action and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. 2026-02-13. [Link]

[12] Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013-05-01. [Link]

[13] MTT Cell Assay Protocol. [Link]

[14] MTT Assay Protocol. Springer Nature Experiments. [Link]

[6] CHLORPHENESIN. Ataman Kimya. [Link]

[18] Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

Ch24: ArOH to ArOR. University of Calgary. [Link]

[4] The Antimicrobial Action of Certain Glycerol Ethers and Related Compounds. Semantic Scholar. [Link]

[19] Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

[1] The Williamson Ether Synthesis. Master Organic Chemistry. 2014-10-24. [Link]

[2] Williamson ether synthesis. Wikipedia. [Link]

[24] Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

[11] Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4′-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation. PubMed. 2010-01-15. [Link]

[23] Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. 2025-07-11. [Link]

[10] What is Chlorphenesin? | Raw Materials | Suppliers. Just-Vip. 2024-10-30. [Link]

[25] US3689535A - Process for preparing ethylene glycol esters. Google Patents.

[26] Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. DTIC. [Link]

[27] Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. 2020-05-02. [Link]

[7] chlorphenesin. ClinPGx. [Link]

[20] Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. 2016-04-01. [Link]

[28] PDF. Indian Journal of Pharmaceutical Sciences. [Link]

[29] Reviewing the evidence of antimicrobial activity of glycols. -ORCA. Cardiff University. 2024-04-04. [Link]

[30] Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

[31] Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. [Link]

[21] Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. PMC. [Link]

[32] Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition. MDPI. 2017-11-06. [Link]

[33] Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. ResearchGate. 2025-05-02. [Link]

[5] 22.6: Ester Chemistry. 2020-05-30. [Link]

[34] Chlorphenesin. PubChem. [Link]

[22] Synthesis of Chalcones with Anticancer Activities. MDPI. 2012-05-25. [Link]

[16] Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. 2024-03-15. [Link]

[35] CN100369883C - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture. Google Patents.

[36] Anticancer Activity of Natural and Synthetic Chalcones. PMC. [Link]

[37] Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. MDPI. 2023-04-29. [Link]

[38] The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry. [Link]

[39] Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. MDPI. 2012-11-28. [Link]

[40] METHOD FOR PREPARING BENZOIC ACID ESTERS. European Patent Office. 2023-08-02. [Link]

[41] Synthesis of Poly(ethylene glycol) Derivatives. ResearchGate. [Link]

[42] Solid Phase Stepwise Synthesis of Polyethylene Glycol. PMC. [Link]

[43] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. 2021-08-23. [Link]

[44] Synthesis and Antibacterial Activity of PCMX Derivative. IJRASET. [Link]

[45] Synthesis and Characterization of Polyethylene Glycol Dinitrates. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. inotiv.com [inotiv.com]

- 7. ClinPGx [clinpgx.org]

- 8. Chlorphenesin: Scientific exploration of multipurpose chemicals_Chemicalbook [chemicalbook.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. zhishangchem.com [zhishangchem.com]

- 11. Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. atcc.org [atcc.org]

- 16. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. criver.com [criver.com]

- 19. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 20. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. scholarship.richmond.edu [scholarship.richmond.edu]

- 25. US3689535A - Process for preparing ethylene glycol esters - Google Patents [patents.google.com]

- 26. apps.dtic.mil [apps.dtic.mil]

- 27. mdpi.com [mdpi.com]

- 28. ijpsonline.com [ijpsonline.com]

- 29. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 30. jetir.org [jetir.org]

- 31. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. CN100369883C - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture - Google Patents [patents.google.com]

- 36. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity [mdpi.com]

- 38. rsc.org [rsc.org]

- 39. mdpi.com [mdpi.com]

- 40. data.epo.org [data.epo.org]

- 41. researchgate.net [researchgate.net]

- 42. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 43. mdpi.com [mdpi.com]

- 44. Synthesis and Antibacterial Activity of PCMX Derivative [ijraset.com]

- 45. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-1-(4-Chlorophenyl)ethane-1,2-diol via Sharpless Asymmetric Dihydroxylation

Executive Summary

This application note details the robust, scalable synthesis of (R)-1-(4-Chlorophenyl)ethane-1,2-diol (CAS: 7477-64-7), a critical chiral building block for antifungal agents and NMDA receptor antagonists (e.g., Eliprodil analogues).

While biocatalytic routes (epoxide hydrolases) exist, they often require specific enzyme screening and buffer optimization. This guide focuses on the Sharpless Asymmetric Dihydroxylation (SAD) using AD-mix-β .[1] This chemical route is selected for its high predictability, commercial reagent availability, and operational simplicity in standard laboratory settings.

Key Performance Indicators (KPIs):

-

Target Enantiomeric Excess (ee): >98%

-

Yield: >90%

-

Scale: 10 mmol (scalable to kg)

Retrosynthetic Logic & Ligand Selection

The synthesis relies on the oxidative addition of osmium tetroxide across the alkene bond of 4-chlorostyrene . To achieve the (R)-configuration, the facial selectivity is controlled by the chiral ligand.

The Sharpless Mnemonic

According to the empirical Sharpless mnemonic for terminal olefins (placing the substituent in the SW quadrant):

-

AD-mix-α (containing (DHQ)₂PHAL) attacks from the bottom face

yields (S)-enantiomer. -

AD-mix-β (containing (DHQD)₂PHAL) attacks from the top face

yields (R)-enantiomer .

Therefore, AD-mix-β is the mandatory reagent for this protocol.

Mechanistic Pathway (Catalytic Cycle)

The reaction utilizes a catalytic amount of OsO₄, constantly regenerated by the stoichiometric oxidant K₃Fe(CN)₆. This two-phase system prevents the "second cycle" (which causes low enantioselectivity) by keeping the oxidant in the aqueous phase and the active organic osmate ester in the organic phase.

Figure 1: Catalytic cycle of Sharpless Asymmetric Dihydroxylation optimized for AD-mix-β.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv / Amount | Notes |

| 4-Chlorostyrene | Substrate | 1.0 equiv (1.38 g, 10 mmol) | Purify if stabilizer present |

| AD-mix-β | Reagent System | 14.0 g | Contains K₂OsO₄, Ligand, Oxidant |

| Methanesulfonamide | Additive | 1.0 equiv (0.95 g) | Accelerates hydrolysis (Optional for styrenes, recommended for speed) |

| t-Butanol / Water | Solvent | 100 mL (1:1 v/v) | Biphasic system essential |

| Sodium Sulfite (Na₂SO₃) | Quencher | 15.0 g | Essential to reduce Os(VIII) |

Step-by-Step Procedure

Step 1: Preparation of the Active Catalyst Phase

-

In a 250 mL round-bottom flask, dissolve 14.0 g of AD-mix-β in 50 mL of water and 50 mL of t-butanol.

-

(Optional) Add 0.95 g of methanesulfonamide.

-

Stir at room temperature until the solid mostly dissolves (the solution will be orange/yellow).

-

Cool the mixture to 0 °C .

-

Expert Insight: Lower temperature increases the binding constant of the ligand, significantly improving enantioselectivity (ee).

-

Step 2: Reaction

-

Add 4-chlorostyrene (1.38 g, 10 mmol) in one portion.

-

Vigorous stirring is required (700+ RPM) to ensure phase transfer.

-

Monitor the reaction at 0 °C for 12–24 hours.

-

Endpoint: The orange color may fade to yellow. TLC (Hexane/EtOAc 1:1) should show consumption of the non-polar styrene (

) and appearance of the polar diol (

-

Step 3: Quenching (Critical Safety Step)

-

While stirring at 0 °C, add 15 g of solid Sodium Sulfite (Na₂SO₃) .

-

Allow to warm to room temperature and stir for 45–60 minutes.

-

Observation: The mixture must turn from orange/yellow to a distinct blue or colorless phase. This indicates the reduction of toxic Os(VIII) to inert Os(IV) species.

Step 4: Workup & Isolation

-

Transfer mixture to a separatory funnel.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with 1M KOH (20 mL) to remove any methanesulfonamide (if used).

-

Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or perform flash chromatography (Silica gel, 40% EtOAc in Hexane).

Analytical Validation (Quality Control)